Linker Length Optimization: PROTAC-2 (18-Atom Linker) vs. Intra-Series PROTACs 1, 3, and 4 in A375 Melanoma Cells
Within the PROTAC 1–4 series sharing the identical promiscuous aminopyrazole warhead and cereblon-recruiting thalidomide moiety, PROTAC-2—bearing an 18-atom (n=2 PEG) linker—was the most efficient Chk1 degrader. PROTAC-1 (shorter linker) was the least effective degrader, while PROTAC-3 and PROTAC-4 (longer linkers) caused only partial degradation even at the highest tested concentration of 12.5 µM [1]. This intra-series head-to-head comparison establishes that linker length alone determines degradation efficiency, and the 18-atom linker is the critical design feature under the PROTAC-2 scaffold.
| Evidence Dimension | Chk1 degradation efficiency as a function of PEG linker length (qualitative ranking and maximal effect) |
|---|---|
| Target Compound Data | PROTAC-2 (18-atom linker): most efficient degrader; concentration-dependent degradation with DC₅₀ = 1.33 µM; degradation observed across concentration range without saturation of the hook effect up to 12 µM. PROTAC-1 (shortest linker): least effective degrader among PROTACs 1–4. |
| Comparator Or Baseline | PROTAC-1 (shorter linker): least effective degrader; PROTAC-3 and PROTAC-4 (longer linkers): inefficient, partial degradation only at 12.5 µM. |
| Quantified Difference | PROTAC-2 achieved quantitative DC₅₀ of 1.33 µM; PROTAC-1, -3, and -4 failed to achieve robust concentration-dependent degradation in the same 18-hour treatment paradigm. |
| Conditions | A375 malignant melanoma cell line; 18 h treatment; Chk1 levels quantified by Western blot densitometry; dose-response across concentration range up to 12.5 µM [1]. |
Why This Matters
When procuring a Chk1 degrader from this scaffold series, selecting any analog other than PROTAC-2 (the 18-atom linker variant) yields markedly inferior or absent degradation, making PROTAC-2 the only viable choice for experiments requiring reliable Chk1 depletion with this chemotype.
- [1] Chowdhury SR, Chuong P, Mgbemena VE, Statsyuk A. Development of a PROTAC Targeting Chk1. bioRxiv. 2024 Jan 1:2023.12.30.573733. doi:10.1101/2023.12.30.573733. PMID: 38260247. View Source
